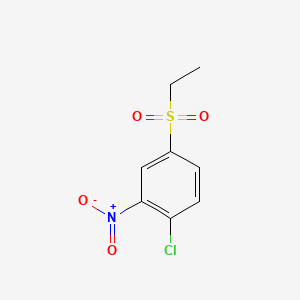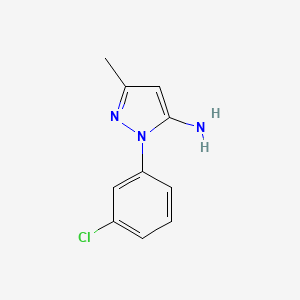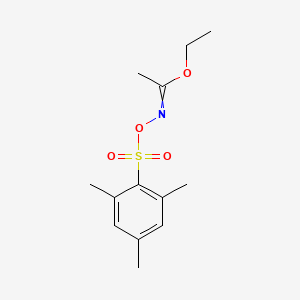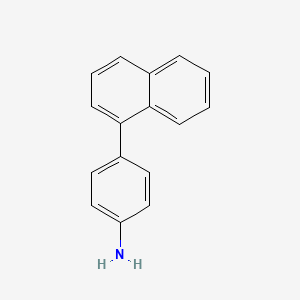
Benzenamine, 4-(1-naphthalenyl)-
Übersicht
Beschreibung
Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(naphthalen-1-yl)aniline, is a chemical compound with the molecular formula C16H13N . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Benzenamine, 4-(1-naphthalenyl)- can be achieved from 1-Naphthylboronic acid and 4-Bromoaniline under certain conditions .Molecular Structure Analysis
The molecular structure of Benzenamine, 4-(1-naphthalenyl)- consists of a total of 32 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
Benzenamine, 4-(1-naphthalenyl)- has a molecular weight of 219.28g/mol . The predicted boiling point is 381.3±11.0 °C, and the predicted density is 1.147±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
It’s important to note that the use of this compound should be limited to scientific research . It’s not intended for medical, clinical diagnosis or treatment, food and cosmetics, etc .
“Benzenamine, 4-(1-naphthalenyl)-” is a chemical reagent used in various chemical reactions, particularly in the field of organic chemistry . Here are some potential applications:
-
Synthesis of Other Compounds
- This compound can be used as a starting material or intermediate in the synthesis of other complex organic compounds . For example, it can be used in the synthesis of "4-(Naphthalenyl)-N-[4-(1-naphthalenyl)phenyl]benzenamine" .
- The specific methods of application or experimental procedures would depend on the target compound being synthesized. Typically, this involves reaction conditions such as temperature, pressure, and the presence of catalysts .
- The outcomes of these reactions would be the successful synthesis of the target compound, which can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
-
Research and Development
- As a chemical reagent, “Benzenamine, 4-(1-naphthalenyl)-” can be used in research and development laboratories to explore new reactions and synthesize new compounds .
- The methods of application would involve standard laboratory techniques and procedures, including handling and storage of the reagent, reaction setup, monitoring of the reaction, and analysis of the products .
- The outcomes would be the discovery of new reactions, the synthesis of new compounds, or the improvement of existing synthetic methods .
“Benzenamine, 4-(1-naphthalenyl)-” is a chemical reagent used in various chemical reactions, particularly in the field of organic chemistry . Here are some potential applications:
-
Synthesis of Specific Compounds
- This compound can be used in the synthesis of "4-(Naphthalenyl)-N-[4-(1-naphthalenyl)phenyl]benzenamine" .
- The specific methods of application or experimental procedures would depend on the target compound being synthesized. Typically, this involves reaction conditions such as temperature, pressure, and the presence of catalysts .
- The outcomes of these reactions would be the successful synthesis of the target compound, which can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
-
Chemical Research
- As a chemical reagent, “Benzenamine, 4-(1-naphthalenyl)-” can be used in chemical research to explore new reactions and synthesize new compounds .
- The methods of application would involve standard laboratory techniques and procedures, including handling and storage of the reagent, reaction setup, monitoring of the reaction, and analysis of the products .
- The outcomes would be the discovery of new reactions, the synthesis of new compounds, or the improvement of existing synthetic methods .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-naphthalen-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOZWNRKYYYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375050 | |
| Record name | Benzenamine, 4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(1-naphthalenyl)- | |
CAS RN |
125404-00-4 | |
| Record name | 4-(1-Naphthalenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125404-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)
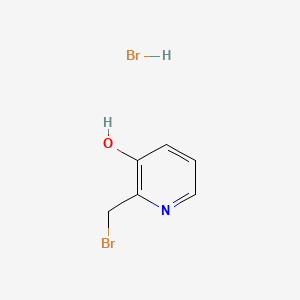
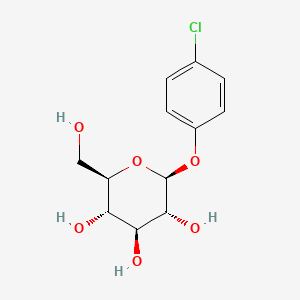
![[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1586655.png)
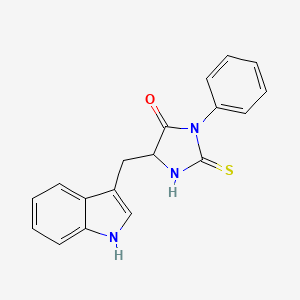
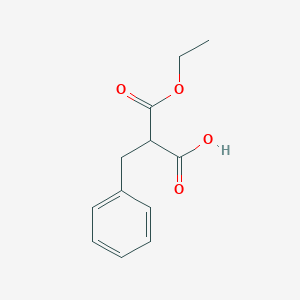
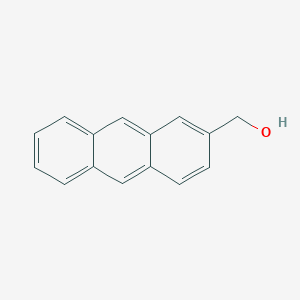
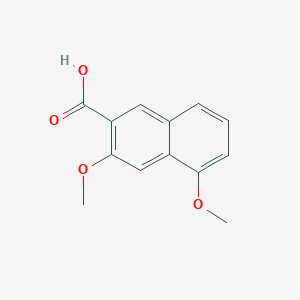
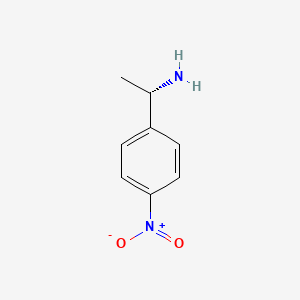
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
